

effective concentration of Bisindolylmaleimide I in experiments

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Application Notes and Protocols for Bisindolylmaleimide I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] As a cell-permeable and reversible ATP-competitive inhibitor, it is a valuable tool for dissecting PKC-mediated signal transduction pathways.[1][5] These application notes provide comprehensive data and detailed protocols for the effective use of Bisindolylmaleimide I in various experimental settings.

Mechanism of Action

Bisindolylmaleimide I exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of PKC.[5][6] This prevents the phosphorylation of downstream PKC substrates, thereby blocking the signaling cascade. While highly selective for conventional and novel PKC isoforms, it's important to note that at higher concentrations, it can inhibit other kinases such as Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[6][7]



Data Presentation

Table 1: In Vitro Inhibitory Activity of

Bisindolylmaleimide I against Protein Kinases

Target Kinase	IC50 (nM)	ATP Concentration	Notes	Source(s)
ΡΚСα	8 - 20	50 μΜ	Potent inhibitor of conventional PKC isoforms.	[1][2][3][4][6]
РКСВІ	17	Not Specified	[1][2][4]	_
РКСВІІ	16	Not Specified	[1][2][4]	
РКСу	20	Not Specified	[1][2][4]	
ΡΚСδ	100 - 200	Not Specified	Weaker inhibition of novel PKC isoforms.	[3]
ΡΚCε	12 - 200	50 μΜ	[3][6]	
РКСζ	~6000	Not Specified	Very weak inhibitor of atypical PKC isoforms.	[3]
p90RSK1	610	50 μΜ	Also inhibits p90RSK isoforms.	[6]
p90RSK2	310	50 μΜ	[6]	
p90RSK3	120	50 μΜ	[6]	_
GSK-3 (in cell lysates)	360	Not Specified	Potent inhibitor of GSK-3.	[7]
GSK-3 (immunoprecipita ted)	170	Not Specified	[7]	



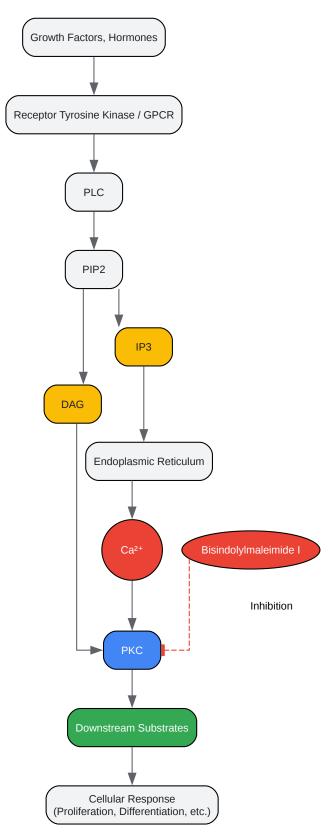
Table 2: Effective Concentrations of Bisindolylmaleimide I in Cell-Based Assays



Cell Line	Concentration	Incubation Time	Observed Effect	Source(s)
Adult Rat Ventricular Myocytes (ARVM)	≥ 3 µM	Not Specified	Significant reduction of p90RSK-mediated phosphorylation.	[6]
SNU-407 colon cancer cells	Not Specified	30 min pre- treatment	Reduction of carbachol-stimulated ERK1/2 activation and proliferation.	[1]
Swiss 3T3 cells	0 - 1 μΜ	Not Specified	Inhibition of DNA synthesis.	[4][8]
Adipocytes	5 μΜ	Not Specified	Reduction of GSK-3 activity to 25.1 ± 4.3% of control.	[4][7][8]
PC3 cells	10 μΜ	24 hours	Inhibition of exosome and microvesicle release.	[4][8]
MDA-MB-231, MDA-MB-468, MCF7 (breast cancer)	3.6 - 6.4 μM (IC ₅₀)	48 hours	Inhibition of cell survival.	[9]
Rat Chondrosarcoma (RCS) and human primary chondrocytes	Not Specified	Not Specified	Abolished FGF2- mediated Erk MAP kinase activation.	[10]



Mandatory Visualizations



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Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide I.



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Caption: General experimental workflow for studying the effects of Bisindolylmaleimide I.

Experimental Protocols Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol is adapted from a general method for measuring the transfer of ³²P from [y-³²P]ATP to a substrate.[1]

Materials:

- Purified PKC enzyme
- Bisindolylmaleimide I
- [y-32P]ATP
- Lysine-rich histone (e.g., Type III-S) as a substrate
- Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 μM CaCl₂)
- Lipid Activators (e.g., 31 μM Phosphatidylserine and 0.5 μM 1,2-sn-dioleylglycerol)
- Stop Solution (e.g., 30 mg/mL casein and 12% trichloroacetic acid)
- 1N NaOH
- Scintillation counter

Procedure:



- Prepare a reaction mixture containing the reaction buffer, lipid activators, and histone substrate.
- Add varying concentrations of Bisindolylmaleimide I (or DMSO as a vehicle control) to the reaction mixture.
- Initiate the reaction by adding the purified PKC enzyme (final concentration ~0.38 μg/mL).
- Start the phosphorylation reaction by adding [y- 32 P]ATP (final concentration 10 μ M).
- Incubate the reaction at 30°C for 10 minutes.
- Stop the reaction by adding the stop solution.
- Collect the acid-precipitable material by centrifugation.
- Dissolve the pellet in 1N NaOH and re-precipitate with trichloroacetic acid.
- Quantify the incorporated ³²P using a scintillation counter.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol is based on a method to assess the effect of Bisindolylmaleimide I on the proliferation of SNU-407 colon cancer cells.[1]

Materials:

- SNU-407 cells (or other cell line of interest)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
- Serum-free medium
- · Bisindolylmaleimide I
- Stimulant (e.g., 1 mM carbachol)



- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Serum-starve the cells for 18-24 hours by replacing the complete medium with serum-free medium.
- Pre-treat the cells with various concentrations of Bisindolylmaleimide I for 30 minutes.
- Stimulate the cells with the appropriate agonist (e.g., 1 mM carbachol) and incubate for 48 hours.
- Add 10 μL of MTT solution to each well and incubate for 3 hours at 37°C.
- · Carefully remove the medium.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm (with a reference wavelength of 690 nm) using a microplate reader.
- Express the results as a percentage of the control (vehicle-treated) cells.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol outlines a general method to assess the effect of Bisindolylmaleimide I on the phosphorylation of downstream targets like ERK.

Materials:



- Cell line of interest
- Complete cell culture medium
- Serum-free medium
- Bisindolylmaleimide I
- Stimulant (e.g., growth factor)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

- Seed cells and grow to 70-80% confluency.
- Serum-starve the cells as required.
- Pre-treat with Bisindolylmaleimide I for the desired time and concentration.
- Stimulate the cells with a growth factor or other agonist.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.



- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Solubility and Storage

- Solubility: Soluble in DMSO (e.g., 10 mg/mL or 82 mg/mL) and DMF (e.g., 10 mg/mL).[1][3]
- Stock Solution Preparation: For a 10 mM stock solution, reconstitute 1 mg of powder in 0.24 mL of DMSO.[3]
- Storage: Store the lyophilized powder at -20°C, desiccated.[3] Store stock solutions in aliquots at -20°C and protect from light.[5] The product is typically stable for up to 12 months under these conditions.[5]

Important Considerations

- Off-Target Effects: Be aware of the potential for Bisindolylmaleimide I to inhibit other kinases, especially at higher concentrations.[6][7] Consider using multiple inhibitors with different mechanisms of action to confirm findings.
- Serum Concentration: Serum proteins can bind to small molecule inhibitors, reducing their
 effective concentration.[11] It is advisable to use a reduced serum concentration or conduct
 experiments across a range of serum levels.
- DMSO Concentration: Keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][11]
- Negative Control: Bisindolylmaleimide V, an inactive analog, can be used as a negative control in experiments to distinguish PKC-dependent effects from non-specific effects of the bisindolylmaleimide scaffold.[7][12]

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